molecular formula C6H7ClN2O4S2 B2400115 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide CAS No. 2470439-65-5

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide

Cat. No.: B2400115
CAS No.: 2470439-65-5
M. Wt: 270.7
InChI Key: GSCZDMKGVOLKQM-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a dioxolane ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chloro and dioxolane groups. The sulfonamide group is then introduced through sulfonation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with biological receptors. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(1,3-dioxolan-2-yl)phenol
  • 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine
  • 2-Chloro-4-(1,3-dioxolan-2-yl)benzophenone

Uniqueness

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide is unique due to the presence of the thiazole ring combined with the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the chloro and dioxolane groups further enhances its reactivity and potential for functionalization.

Properties

IUPAC Name

2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S2/c7-6-9-3(4-12-1-2-13-4)5(14-6)15(8,10)11/h4H,1-2H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCZDMKGVOLKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC(=N2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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